molecular formula C₃₁H₅₃N₃O₉ B1145369 Enniatin B3 CAS No. 864-99-3

Enniatin B3

Cat. No. B1145369
CAS RN: 864-99-3
M. Wt: 611.77
InChI Key:
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Description

Enniatin B3 is a naturally occurring cyclic hexadepsipeptide antibiotic produced by the soil bacterium Fusarium enniati. It is a member of the enniatin family of antibiotics, which are produced by several species of Fusarium and are known for their broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria. Enniatin B3 has been studied extensively in the laboratory and has been found to have a number of unique properties that make it a promising candidate for a variety of applications.

Mechanism of Action

Target of Action

Enniatin B3 primarily targets cellular membranes due to its ionophoric properties. It forms complexes with metal ions, facilitating their transport across lipid membranes. This disrupts ion gradients, particularly of potassium and calcium ions, which are crucial for maintaining cellular homeostasis .

Mode of Action

Enniatin B3 interacts with its targets by embedding itself into the lipid bilayer of cell membranes. This interaction creates ion channels or pores, allowing uncontrolled ion fluxes. The resulting ion imbalance can lead to cellular stress and apoptosis. Specifically, Enniatin B3 has been shown to disrupt mitochondrial function by affecting the mitochondrial permeability transition pore, leading to the release of cytochrome c and activation of the apoptotic pathway .

Biochemical Pathways

The primary biochemical pathway affected by Enniatin B3 is the mitochondrial apoptotic pathway. By disrupting ion homeostasis, Enniatin B3 induces mitochondrial swelling and membrane potential loss. This triggers the release of pro-apoptotic factors such as cytochrome c, which activates caspases and leads to programmed cell death. Additionally, Enniatin B3 can affect calcium signaling pathways, further contributing to its cytotoxic effects .

Pharmacokinetics

Its stability and bioavailability may be influenced by its interaction with serum proteins and cellular uptake mechanisms .

Result of Action

At the molecular level, Enniatin B3’s action results in the disruption of ion gradients and mitochondrial dysfunction. This leads to oxidative stress, activation of the apoptotic pathway, and ultimately cell death. At the cellular level, these effects manifest as reduced cell viability, increased apoptosis, and impaired cellular functions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other ions or molecules can influence the efficacy and stability of Enniatin B3. For instance, its ionophoric activity may be enhanced or inhibited by the presence of specific metal ions. Additionally, environmental conditions that affect membrane fluidity can alter its ability to integrate into lipid bilayers and form ion channels .

Enniatin B3’s potent cytotoxic effects and its ability to disrupt cellular ion homeostasis make it a compound of interest for both toxicological studies and potential therapeutic applications.

: Frontiers | A Review of the Mycotoxin Enniatin B : The Mode of Action of Enniatins A and B is Mediated by Interaction with SOC Reservoirs and Mitochondrial Permeability Transition Pore

properties

IUPAC Name

(3S,6R,9S,12R,15S,18R)-4-methyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H53N3O9/c1-14(2)20-29(38)41-23(17(7)8)26(35)33-21(15(3)4)30(39)43-25(19(11)12)28(37)34(13)22(16(5)6)31(40)42-24(18(9)10)27(36)32-20/h14-25H,1-13H3,(H,32,36)(H,33,35)/t20-,21-,22-,23+,24+,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFFKZYTWXQBSBH-MAKNZWJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)N1)C(C)C)C(C)C)C(C)C)C(C)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N[C@H](C(=O)O[C@@H](C(=O)N1)C(C)C)C(C)C)C(C)C)C(C)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H53N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017632
Record name Enniatin B3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

611.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Enniatin B3

CAS RN

864-99-3
Record name Enniatin B3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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